molecular formula C9H13NO2S B6228780 2-(2-tert-butyl-1,3-thiazol-5-yl)acetic acid CAS No. 1468799-08-7

2-(2-tert-butyl-1,3-thiazol-5-yl)acetic acid

Cat. No. B6228780
CAS RN: 1468799-08-7
M. Wt: 199.3
InChI Key:
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Description

Thiazoles are a group of organic compounds that contain a five-membered ring made up of three carbon atoms, one sulfur atom, and one nitrogen atom . They are a basic scaffold found in many natural compounds such as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones .


Synthesis Analysis

Thiazoles and their derivatives have been synthesized for various applications, including as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazoles are used in various chemical reactions. For example, BTTAA, a next-generation, water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC), dramatically accelerates reaction rates and suppresses cell cytotoxicity .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Future Directions

Thiazoles have been the subject of extensive research due to their wide range of applications in the field of drug design and discovery . Future research may focus on the design and development of different thiazole derivatives, as well as the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-tert-butyl-1,3-thiazol-5-yl)acetic acid involves the synthesis of the thiazole ring followed by the addition of the acetic acid group.", "Starting Materials": [ "2-methylpropane-2-thiol", "bromine", "sodium hydroxide", "acetic anhydride", "sodium acetate", "sulfuric acid", "hydrogen peroxide", "sodium bicarbonate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Synthesis of 2-tert-butylthiazole", "a. React 2-methylpropane-2-thiol with bromine in the presence of sodium hydroxide to form 2-tert-butylthiol.", "b. React 2-tert-butylthiol with acetic anhydride and sodium acetate in the presence of sulfuric acid to form 2-(2-tert-butylthio)acetic acid.", "c. Cyclize 2-(2-tert-butylthio)acetic acid with hydrogen peroxide in the presence of sodium bicarbonate to form 2-(2-tert-butyl-1,3-thiazol-5-yl)acetic acid.", "Step 2: Purification of 2-(2-tert-butyl-1,3-thiazol-5-yl)acetic acid", "a. Extract the reaction mixture with ethyl acetate.", "b. Wash the organic layer with water and dry over anhydrous sodium sulfate.", "c. Evaporate the solvent to obtain pure 2-(2-tert-butyl-1,3-thiazol-5-yl)acetic acid." ] }

CAS RN

1468799-08-7

Product Name

2-(2-tert-butyl-1,3-thiazol-5-yl)acetic acid

Molecular Formula

C9H13NO2S

Molecular Weight

199.3

Purity

0

Origin of Product

United States

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